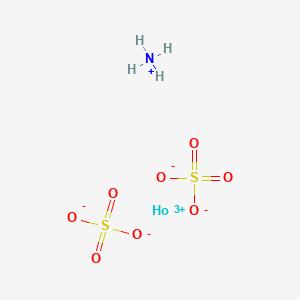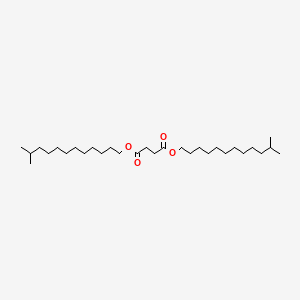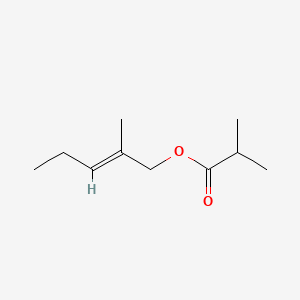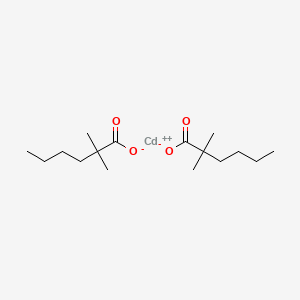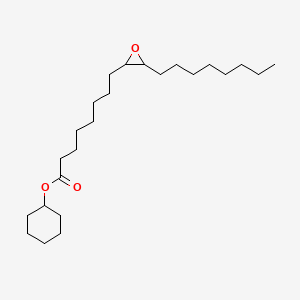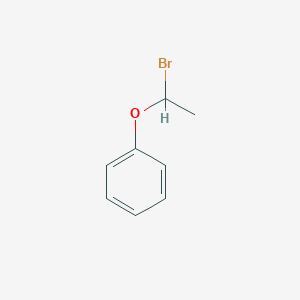
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate is a chemical compound with the molecular formula C40H76N2O3. It is a derivative of oleic acid, which is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its unique structure, which includes two oleoylamino groups attached to an ethylamine backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Oleoylamino)ethyl)amino)ethyl oleate typically involves the reaction of oleic acid with ethylenediamine. The process can be summarized in the following steps:
Formation of Oleoylamide: Oleic acid is first reacted with ethylenediamine to form oleoylamide. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Formation of this compound: The oleoylamide is then reacted with another molecule of oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)
Major Products Formed
Oxidation: Formation of oxides or peroxides
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
科学研究应用
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acids in biological systems.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of 2-((2-(Oleoylamino)ethyl)amino)ethyl oleate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions can influence various cellular processes, including signal transduction, membrane transport, and enzyme activity.
相似化合物的比较
Similar Compounds
Oleic Acid: A monounsaturated fatty acid that is a precursor to 2-((2-(Oleoylamino)ethyl)amino)ethyl oleate.
Ethylenediamine: A diamine that is used in the synthesis of this compound.
Oleoylamide: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual oleoylamino groups, which confer distinct chemical and physical properties. This structure allows it to interact with lipid membranes and proteins in ways that are different from its precursor compounds. Its ability to form micelles and liposomes makes it particularly valuable in drug delivery and cosmetic formulations.
属性
CAS 编号 |
82799-40-4 |
|---|---|
分子式 |
C40H76N2O3 |
分子量 |
633.0 g/mol |
IUPAC 名称 |
2-[2-[[(Z)-octadec-9-enoyl]amino]ethylamino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H76N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)42-36-35-41-37-38-45-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41H,3-16,21-38H2,1-2H3,(H,42,43)/b19-17-,20-18- |
InChI 键 |
ILHHSNJWQFFKQW-CLFAGFIQSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCOC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)
